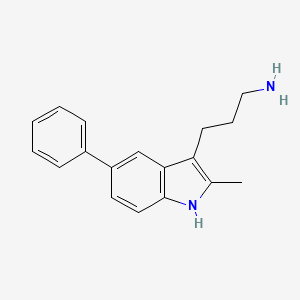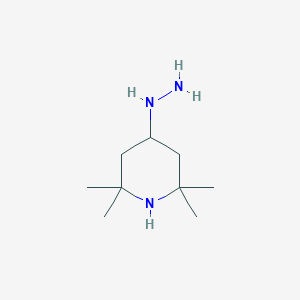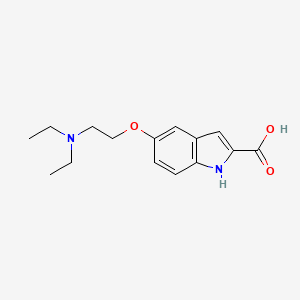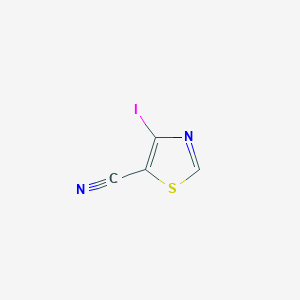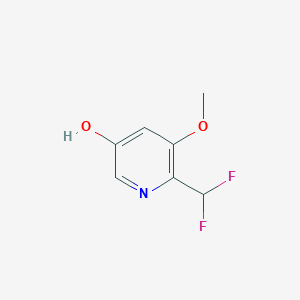
2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxy group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often include the use of a base and a solvent like methanol, with the reaction being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes that allow for better control over reaction conditions and yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the methoxy group can result in the formation of various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. The hydroxy and methoxy groups can participate in various chemical interactions, influencing the compound’s overall activity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)-5-hydroxy-3-methoxypyridine
- 2-(Difluoromethyl)-5-hydroxy-4-methoxypyridine
- 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine is unique due to the specific positioning of its functional groups. This positioning can significantly influence its chemical reactivity and biological activity. For instance, the presence of the difluoromethyl group at the 2-position enhances its lipophilicity and metabolic stability, making it more suitable for certain applications in drug discovery and material science .
Eigenschaften
Molekularformel |
C7H7F2NO2 |
|---|---|
Molekulargewicht |
175.13 g/mol |
IUPAC-Name |
6-(difluoromethyl)-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C7H7F2NO2/c1-12-5-2-4(11)3-10-6(5)7(8)9/h2-3,7,11H,1H3 |
InChI-Schlüssel |
JODHETYVSVQYFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


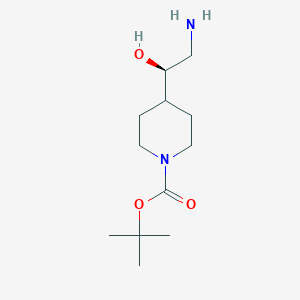
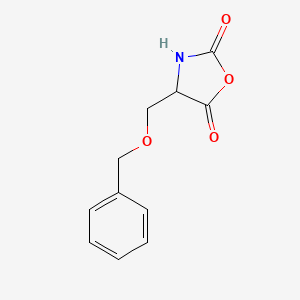
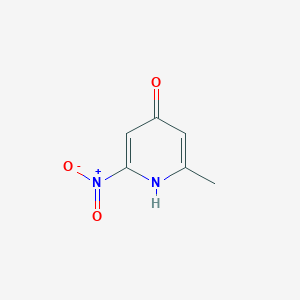
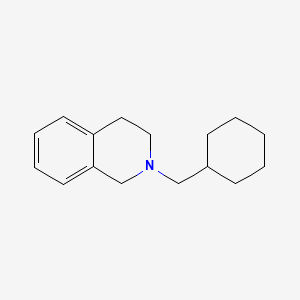
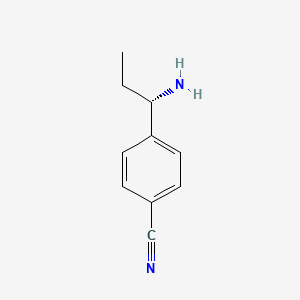
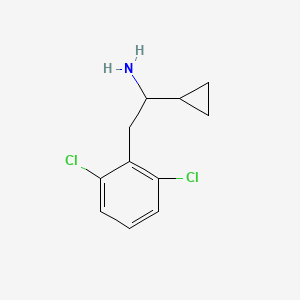
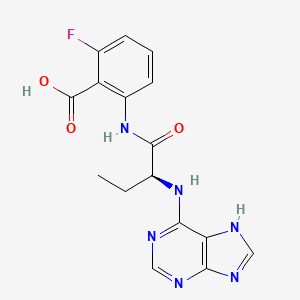
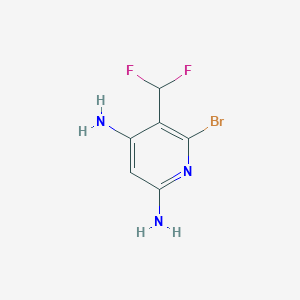
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
